2-Bromo-6-(methylthio)pyridine

Overview

Description

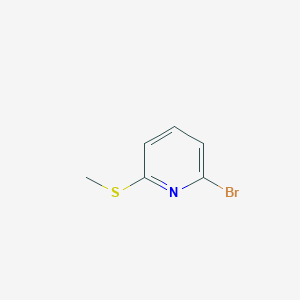

2-Bromo-6-(methylthio)pyridine (CAS 74134-42-2) is a halogenated pyridine derivative with the molecular formula C₆H₆BrNS and a molecular weight of 204.09 g/mol. Its structure features a bromine atom at position 2 and a methylthio (-SCH₃) group at position 6 on the pyridine ring. Key physical properties include a boiling point of 269.7 ± 25.0°C, density of 1.61 ± 0.1 g/cm³, and moderate solubility in water (2 g/L at 25°C) . The methylthio group enhances lipophilicity (logP = 2.57), making the compound suitable for applications in organic synthesis, particularly as a precursor for coupling reactions or functional group transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(methylthio)pyridine typically involves the bromination of 6-(methylthio)pyridine. One common method includes the reaction of 6-(methylthio)pyridine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(methylthio)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include organometallic compounds and palladium catalysts.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

Synthesis of 2-Bromo-6-(methylthio)pyridine

The synthesis of this compound typically involves bromination of 6-(methylthio)pyridine. This can be achieved through various methods including electrophilic aromatic substitution, where bromine is introduced to the aromatic ring under specific conditions. The compound can also be synthesized via the reaction of 6-amino-2-methylpyridine with bromine in the presence of a suitable acid catalyst, which has been shown to yield high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast cancer cell lines. This suggests a promising avenue for developing new anticancer drugs based on this compound .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to produce various biologically active compounds, including:

- GPIIb/IIIa antagonists : These are important in treating thrombotic disorders.

- Acetylcholinesterase inhibitors : Relevant for treating Alzheimer's disease .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its structural characteristics allow it to participate in the formation of phosphorescent materials, which are essential for efficient light emission in OLED technology .

Pharmaceutical Development

A notable case study involves the use of this compound as a precursor in synthesizing novel therapeutic agents targeting specific diseases such as diabetes and obesity. The compound's ability to act as a selective inhibitor for certain biological pathways has been exploited to develop new drugs with fewer side effects compared to existing treatments .

Industrial Applications

In an industrial context, the compound has been utilized as an intermediate in synthesizing agrochemicals and other fine chemicals, showcasing its importance beyond pharmaceuticals. Its synthesis process has been optimized for large-scale production, ensuring high yield and purity which are critical for commercial viability .

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | |

| Antibacterial | Escherichia coli | 20 | |

| Anticancer | MCF-7 (Breast Cancer) | 12 |

Table 2: Synthetic Routes for this compound

Mechanism of Action

The mechanism of action of 2-Bromo-6-(methylthio)pyridine involves its interaction with various molecular targets. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 2-bromo-6-(methylthio)pyridine with analogs differing in substituents at the 6-position:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) group (electron-withdrawing) lowers logP compared to methylthio (-SCH₃) and methyl (-CH₃) groups, reducing lipophilicity but enhancing electrophilicity for reactions like Suzuki-Miyaura coupling .

- Steric Effects : The methylthio group (-SCH₃) provides moderate steric hindrance, balancing reactivity and stability in substitution reactions, whereas bulkier groups (e.g., dioxolane-phenyl in 2-Bromo-6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine , MW 320.18) limit reactivity but improve selectivity .

Biological Activity

2-Bromo-6-(methylthio)pyridine, a brominated pyridine derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

- Molecular Formula : C7H8BrN

- CAS Number : 74134-42-2

- Boiling Point : 102-103 °C at 20 mmHg

- Density : 1.512 g/mL at 25 °C

Synthesis Methods

The synthesis of this compound typically involves the bromination of 6-(methylthio)pyridine using bromine in solvents like acetic acid under controlled temperature conditions to ensure selective bromination.

Target Interactions

This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : Modulates activities of kinases and phosphatases.

- Gene Expression : Alters transcriptional activity through interaction with nuclear receptors.

- Metabolism : Affects the metabolic pathways by influencing enzyme activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth has been documented, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic signaling pathways .

Case Studies and Research Findings

- Enzyme Inhibition Studies

-

Antimicrobial Activity Assessment

- In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Anticancer Activity Evaluation

Comparison with Related Compounds

| Compound | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Cytochrome P450 inhibition | ~115 |

| 2-Chloro-6-(methylthio)pyridine | Moderate antimicrobial activity | ~200 |

| 2-Iodo-6-(methylthio)pyridine | Lower anticancer efficacy | ~250 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Bromo-6-methylpyridine, and how can purity be optimized?

- Methodology :

- Route 1 : React 2-chloro-6-methylpyridine with bromotrimethylsilane (TMS-Br) under heating conditions. Monitor reaction progress via GC-MS or HPLC to optimize yield .

- Route 2 : Nickel-catalyzed reductive coupling of 2-halomethylpyridines (e.g., 2-chloro-6-methylpyridine) using Ni catalysts. Purify via fractional distillation (b.p. 102–103°C at 20 mmHg) or column chromatography (silica gel, chloroform/ethyl acetate eluent) .

- Purity : Confirm purity (>98%) via NMR (¹H, ¹³C) and elemental analysis. Density: 1.512 g/mL at 25°C .

Q. How can the structure of 2-Bromo-6-methylpyridine be confirmed using spectroscopic techniques?

- Analytical Workflow :

- NMR : ¹H NMR peaks: δ ~2.5 ppm (s, 3H, CH₃), δ ~7.2–8.0 ppm (m, aromatic protons). ¹³C NMR confirms Br and CH₃ substitution patterns .

- Mass Spectrometry : Molecular ion peak at m/z 172.03 (C₆H₆BrN) with fragmentation patterns matching bromopyridine derivatives .

- IR : Absence of -OH/N-H stretches (no broad peaks ~3300 cm⁻¹) confirms halogenation and methyl substitution .

Q. What are the primary applications of 2-Bromo-6-methylpyridine in synthesizing nitrogen-containing heterocycles?

- Key Applications :

- Ligand Synthesis : Used to prepare 6,6′-dimethyl-2,2′-bipyridine via Ullmann coupling, a critical ligand in Ru(II) and Ni(II) complexes for catalytic ethylene oligomerization .

- Chiral Ligands : React with (1R,2R)-1,2-diaminocyclohexane to form N,N′-bis-(6-methylpyrid-2-yl) ligands for asymmetric catalysis .

- Functionalization : Serves as a precursor for 6-methyl-2-pyridylmethanone and trimethylsilyl derivatives via Grignard or silylation reactions .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of Ni-catalyzed reductive coupling with 2-Bromo-6-methylpyridine?

- Critical Variables :

- Catalyst Loading : Ni(0) complexes (e.g., Ni(COD)₂) at 5–10 mol% yield optimal turnover. Excess catalyst may promote side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce selectivity. Non-polar solvents (toluene) favor dimerization .

- Temperature : Reactions at 80–100°C improve kinetics but risk decomposition; monitor via TLC or in-situ IR .

Q. What mechanistic insights explain the thermal decomposition of bromopyridine derivatives to pyridylcarbenes?

- Pathway Analysis :

- At 100°C and 1.7 atm, 7-bromo-3-methyltriazolopyridine expels N₂ to generate a pyridylcarbene intermediate. Stabilization via cyclopropanation yields 2-bromo-6-vinylpyridine and cyclopropyl derivatives .

- Key Evidence : DFT studies suggest carbene stabilization through conjugation with the pyridine ring’s π-system, directing regioselectivity in cyclopropane formation .

Q. How can researchers resolve contradictions in bipyridine ligand synthesis yields using 2-Bromo-6-methylpyridine?

- Troubleshooting Framework :

- Steric Effects : Bulky substituents on pyridine (e.g., methyl vs. methoxy) hinder coupling efficiency. Compare yields for 6-methyl vs. 6-methoxy derivatives .

- Catalyst Compatibility : Pd(0) catalysts (e.g., Pd(PPh₃)₄) may outperform Ni catalysts in cross-coupling with electron-deficient partners .

- Side Reactions : Bromide displacement by nucleophiles (e.g., OH⁻) competes with coupling; suppress via anhydrous conditions and inert atmosphere .

Properties

IUPAC Name |

2-bromo-6-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFMGEWBDIDVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502583 | |

| Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74134-42-2 | |

| Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.